2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid
Description
This compound (CAS: 1461708-34-8) is a 1,3-thiazole derivative featuring a carboxylic acid group at position 4 and a tert-butoxycarbonyl (Boc)-protected aminophenylmethyl substituent at position 2. Its molecular formula is C₁₆H₁₈N₂O₄S with a molecular weight of 334.39 g/mol . The Boc group enhances stability during synthetic processes, while the phenylmethyl moiety contributes to lipophilicity, influencing bioavailability and binding interactions.
Properties
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)22-15(21)17-11-6-4-10(5-7-11)8-13-18-12(9-23-13)14(19)20/h4-7,9H,8H2,1-3H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXYQYIKYHKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the protection of the amine group with di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control over reaction conditions, leading to more consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amine can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and reducing agents such as lithium aluminum hydride for the reduction of the carboxylic acid group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a potential pharmaceutical agent. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for further development as an anti-cancer or anti-inflammatory drug.
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties. The specific compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies exploring the structure-activity relationship (SAR) of similar compounds have shown promising results, suggesting that modifications to the thiazole ring can enhance efficacy against various cancer cell lines .
Enzyme Inhibition
Thiazole derivatives are known to act as enzyme inhibitors. The compound may inhibit specific enzymes related to metabolic pathways in cancer cells, thus providing a targeted approach to cancer treatment. Further studies are needed to elucidate its mechanism of action and specificity for various targets .
Synthesis of Novel Compounds
This compound serves as an important building block in organic synthesis, particularly in the development of more complex thiazole-based pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable for creating libraries of new drug candidates .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal a reactive amine, which can then interact with various biological targets. The thiazole ring may also play a role in binding to specific enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Thiazole-4-carboxylic Acid Derivatives with Position 2 Substituent Variations
Key Observations :
Thiazolidine Derivatives (Saturated Thiazole Analogs)
Key Observations :
- Conformational Flexibility: Saturated thiazolidine rings adopt non-planar conformations, enabling interactions with diverse biological targets .
- Halogen Effects : Chlorine and bromine substituents enhance metabolic stability and influence binding through halogen-bonding interactions.
Biological Activity
The compound 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic molecule classified as a thiazole derivative. Thiazoles are five-membered heterocycles that contain nitrogen and sulfur, known for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps, including:
- Formation of the Thiazole Ring : The initial step involves the reaction of appropriate thiosemicarbazides with carbonyl compounds.
- Introduction of Functional Groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired thiazole structure with carboxylic acid functionality.
The purity and yield of the compound can be optimized by adjusting reaction conditions such as temperature, pH, and the use of catalysts.
The biological activity of 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and cellular receptors involved in metabolic pathways. The compound's structure allows it to participate in several biochemical reactions:
- Enzyme Inhibition : Thiazole derivatives often exhibit inhibitory activity against carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. For instance, some related compounds have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong inhibitory potential .
- Antitumor Activity : Thiazoles are recognized for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers .
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that thiazole derivatives could inhibit cancer cell proliferation effectively. For example, compounds similar to 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid exhibited IC50 values less than those of standard drugs like doxorubicin against various cancer cell lines .
- Antibacterial Activity : Thiazole derivatives have been evaluated for their antibacterial properties. Some studies reported that these compounds could interfere with bacterial growth by inhibiting essential enzymes .
- Quantitative Data : The binding affinities and inhibitory constants (IC50) are critical for understanding the potency of these compounds. For instance, studies on related thiazole derivatives have shown promising results with IC50 values indicating effective inhibition against targeted enzymes .
Comparative Data Table
| Compound | Target | IC50 Value | Biological Activity |
|---|---|---|---|
| Compound A | CA IX | 10.93 nM | Enzyme inhibition |
| Compound B | MDA-MB-231 | <1 µg/mL | Antitumor activity |
| Compound C | Bacterial enzymes | Variable | Antibacterial action |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
